

YIL781: A Technical Guide to its Interaction with Ghrelin Receptor Signaling Pathways

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Compound of Interest

Compound Name: Yil781

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This technical guide provides an in-depth overview of **YIL781**, a potent and selective antagonist of the ghrelin receptor (GHS-R1a). It details the compound's mechanism of action, its influence on downstream signaling pathways, and provides a summary of key quantitative data and experimental protocols for its study.

Introduction to YIL781

YIL781 is a small-molecule, orally active antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.^[1] It is a piperidine-substituted quinazolinone derivative that has been instrumental in elucidating the complex signaling mechanisms of the ghrelin receptor.^[2] **YIL781** has been shown to block the effects of ghrelin on insulin secretion and improve glucose homeostasis in vivo.^{[3][4]} Beyond its antagonist activity, **YIL781** exhibits biased agonism, selectively activating certain G-protein pathways while inhibiting others, making it a valuable tool for dissecting the physiological roles of distinct ghrelin receptor signaling cascades.^[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **YIL781**'s interaction with the ghrelin receptor.

Parameter	Value	Assay Conditions	Reference
Binding Affinity (K _i)	17 nM	Recombinant GHS-R1a membranes, displacement of [125I]ghrelin	
Antagonist Potency (pK _B)	7.54	In vitro competitive antagonist activity	
Antagonist Potency (IC ₅₀)	47 nM	Aequorin-based Ca ²⁺ release assay, stimulation with 50 nM L585	
Antagonist Potency (pIC ₅₀)	7.90 and 8.27	Inhibition of ghrelin-induced calcium response	
β-arrestin 1 Recruitment (IC ₅₀)	314 nM	Antagonism of ghrelin-induced recruitment	
β-arrestin 2 Recruitment (IC ₅₀)	414 nM	Antagonism of ghrelin-induced recruitment	
Partial Agonist Potency (EC ₅₀) for Gα _q	16 nM	BRET-based assay	
Partial Agonist Potency (EC ₅₀) for Gα ₁₁	53 nM	BRET-based assay	
Efficacy (vs. Ghrelin) for Gα _q	45%	BRET-based assay	
Efficacy (vs. Ghrelin) for Gα ₁₁	43%	BRET-based assay	

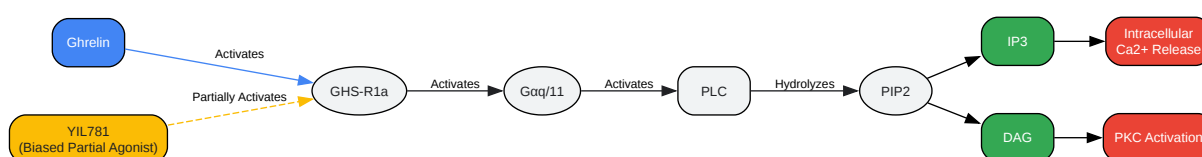
Ghrelin Receptor Signaling Pathways and the Role of YIL781

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, initiates a cascade of intracellular signaling events. These pathways are crucial for a variety of physiological processes, including growth hormone secretion, appetite regulation, and glucose metabolism. **YIL781** modulates these pathways through its unique antagonistic and biased agonist properties.

Canonical Gαq/11 Signaling Pathway

The primary signaling pathway activated by the ghrelin receptor is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

YIL781 acts as a biased partial agonist on this pathway. While it antagonizes ghrelin-induced signaling, it can also weakly activate the Gαq/11 pathway on its own, albeit to a much lesser extent than the endogenous ligand ghrelin.



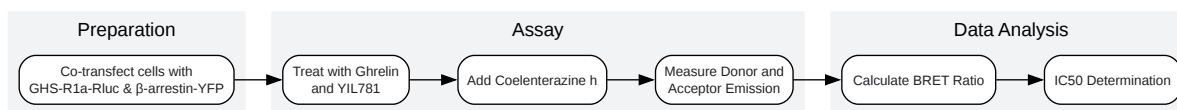
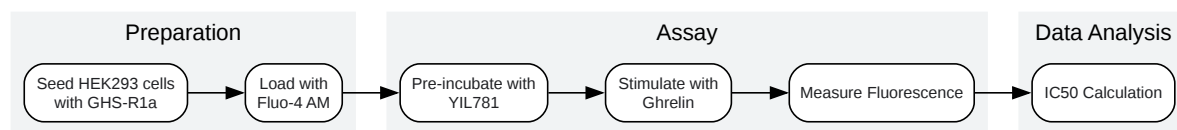
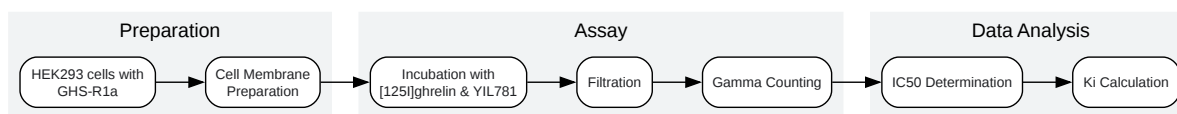
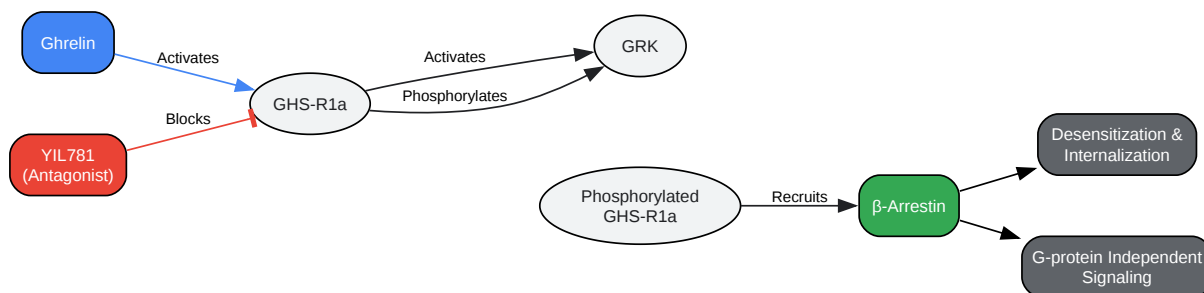
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Caption: Gαq/11 signaling pathway of the ghrelin receptor and the modulatory effect of **YIL781**.

β-Arrestin Recruitment and Signaling

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling.

YIL781 acts as a neutral antagonist or weak inverse agonist for β -arrestin recruitment. This means it blocks ghrelin-induced β -arrestin recruitment without promoting or inhibiting the basal level of recruitment on its own. This property is central to its "biased" nature, as it preferentially blocks one signaling arm (β -arrestin) over another (G α q/11).



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